molecular formula C29H42O10 B12375856 Neohelmanthicin B

Neohelmanthicin B

Cat. No.: B12375856
M. Wt: 550.6 g/mol
InChI Key: XUNRIPMOCLNINU-BOPPCVMBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Neohelmanthicin B involves the extraction and purification from Thapsia garganica. The process includes harvesting the plant, followed by solvent extraction and chromatographic purification to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Neohelmanthicin B undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at various positions on the phenylpropanoid structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Neohelmanthicin B has several scientific research applications, including:

Mechanism of Action

Neohelmanthicin B exerts its effects primarily through its cytotoxic properties. The compound targets cancer cells and induces cell death by interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt cellular metabolism and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Thapsigargin: Another compound isolated from Thapsia garganica, known for its cytotoxic properties.

    Helmanthicin: A related phenylpropanoid with similar biological activities.

Uniqueness

Neohelmanthicin B is unique due to its specific cytotoxic profile against certain cancer cell lines, which distinguishes it from other phenylpropanoids. Its molecular structure and specific interactions with cellular targets contribute to its distinct biological activities .

Properties

Molecular Formula

C29H42O10

Molecular Weight

550.6 g/mol

IUPAC Name

[(2S,3R)-3-hydroxy-4-[(1R,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]oxy-3-methyl-4-oxobutan-2-yl] octanoate

InChI

InChI=1S/C29H42O10/c1-8-10-11-12-13-14-24(30)38-20(5)29(6,33)28(32)37-19(4)25(39-27(31)18(3)9-2)21-15-22(34-7)26-23(16-21)35-17-36-26/h9,15-16,19-20,25,33H,8,10-14,17H2,1-7H3/b18-9-/t19-,20-,25-,29+/m0/s1

InChI Key

XUNRIPMOCLNINU-BOPPCVMBSA-N

Isomeric SMILES

CCCCCCCC(=O)O[C@@H](C)[C@](C)(C(=O)O[C@@H](C)[C@@H](C1=CC2=C(C(=C1)OC)OCO2)OC(=O)/C(=C\C)/C)O

Canonical SMILES

CCCCCCCC(=O)OC(C)C(C)(C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C)O

Origin of Product

United States

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